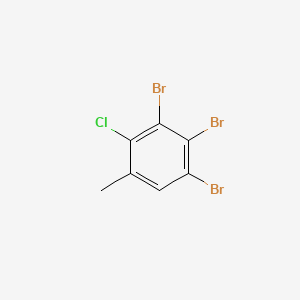
5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 4-chloro-3,5-difluorophenyl group at the 5-position and an amine group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine typically involves the reaction of 4-chloro-3,5-difluoroaniline with a thioamide under specific conditions. One common method includes the cyclization of 4-chloro-3,5-difluoroaniline with thiourea in the presence of a base, such as sodium hydroxide, to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions at the 2-position of the thiazole ring.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The amine group can engage in coupling reactions with various electrophiles to form new compounds.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory mediators to exert anti-inflammatory actions .
Comparison with Similar Compounds
Similar compounds to 5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine include other thiazole derivatives such as:
5-(3,5-Difluorophenyl)thiazol-2-amine: Lacks the chlorine substituent but retains similar biological activities.
5-(4-Chlorophenyl)thiazol-2-amine: Lacks the fluorine substituents but also exhibits antimicrobial properties.
2-Aminothiazole: A simpler structure with a broad range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its biological activity and selectivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C9H5ClF2N2S |
|---|---|
Molecular Weight |
246.66 g/mol |
IUPAC Name |
5-(4-chloro-3,5-difluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H5ClF2N2S/c10-8-5(11)1-4(2-6(8)12)7-3-14-9(13)15-7/h1-3H,(H2,13,14) |
InChI Key |
LKYNAKNEWQBRKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)C2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



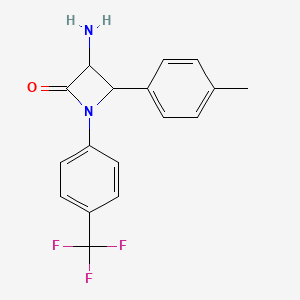
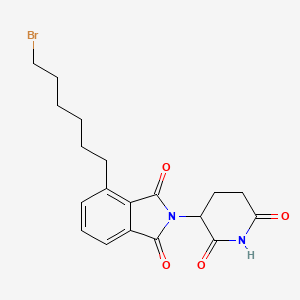
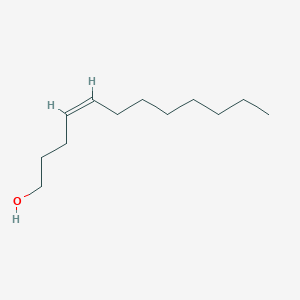

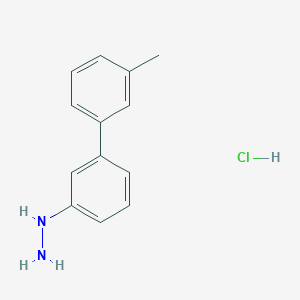
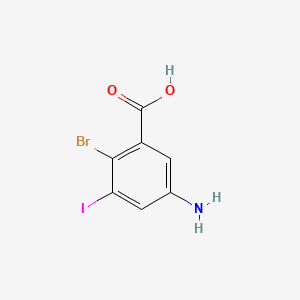
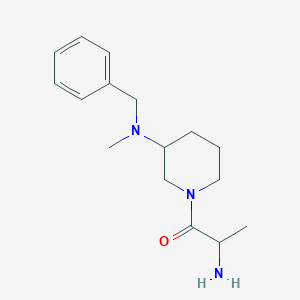
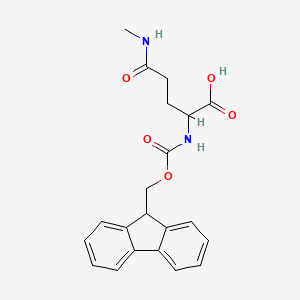
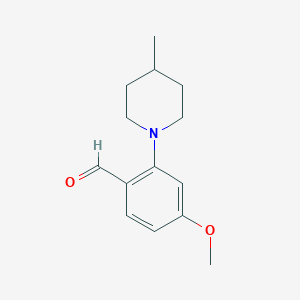


![Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]-](/img/structure/B14771524.png)
